rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride
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Overview
Description
rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride: is a chemical compound with potential applications in various fields of research and industry. It is characterized by its unique structure, which includes an aminooxolan ring and a triazole moiety. This compound is often used in scientific research due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride typically involves multiple stepsThe final product is obtained by purification and conversion to the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways or as a lead compound for drug discovery .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Research may focus on its activity against specific diseases or its ability to modulate biological targets .
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals .
Mechanism of Action
The mechanism of action of rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets. The triazole moiety may bind to enzymes or receptors, modulating their activity. The aminooxolan ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
- rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride
- rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride
Comparison: Compared to similar compounds, rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is unique due to its specific combination of functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities. The presence of both the aminooxolan and triazole moieties provides a versatile platform for further chemical modifications and applications .
Properties
IUPAC Name |
[1-[(3R,4S)-4-aminooxolan-3-yl]triazol-4-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.2ClH/c8-6-3-13-4-7(6)11-1-5(2-12)9-10-11;;/h1,6-7,12H,2-4,8H2;2*1H/t6-,7+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENYCJWTTVKVJC-VJBFUYBPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=C(N=N2)CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N2C=C(N=N2)CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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